Isocyanure d'éthyle

Vue d'ensemble

Description

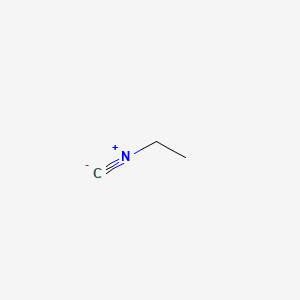

L'isocyanure d'éthyle, également connu sous le nom de carbylamine d'éthyle, est un composé organique de formule moléculaire C3H5N. Il appartient à la classe des isocyanures, caractérisés par le groupe fonctionnel –N≡C. Ce composé est connu pour son odeur forte et désagréable et est utilisé comme élément de base dans la synthèse organique .

Applications De Recherche Scientifique

Ethyl isocyanide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Medicinal Chemistry: Ethyl isocyanide derivatives have been studied for their potential antibacterial, antifungal, and antitumor activities.

Material Science: It is used in the synthesis of polymers and other materials with unique properties.

Coordination Chemistry: Ethyl isocyanide acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.

Mécanisme D'action

Target of Action

The primary target of ethyl isocyanide in humans is Myoglobin . Myoglobin is a protein that stores oxygen in muscle cells, which is then used to provide the energy needed for muscle contraction.

Mode of Action

It is known that isocyanides exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .

Biochemical Pathways

Isocyanides are known to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are also known to affect the fatty acid biosynthetic process and the hexosamine pathway .

Pharmacokinetics

It is known that isocyanides are lipophilic compounds , which suggests that they may be readily absorbed and distributed in the body.

Result of Action

It is known that isocyanides can undergo reactions that convert them into carbonyls or produce stable cycloadducts .

Action Environment

The action of ethyl isocyanide can be influenced by environmental factors. For instance, the reactivity of isocyanides can be affected by temperature, as they undergo trimerization at high temperatures . Furthermore, the presence of metals can influence the reactivity of isocyanides due to their metal coordinating properties .

Analyse Biochimique

Biochemical Properties

Ethyl isocyanide plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with myoglobin, a protein that serves as a reserve supply of oxygen and facilitates the movement of oxygen within muscles . Ethyl isocyanide can bind to the heme group of myoglobin, affecting its oxygen-binding capacity. Additionally, ethyl isocyanide can form complexes with metal ions, influencing the activity of metalloenzymes involved in various biochemical pathways .

Cellular Effects

Ethyl isocyanide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, ethyl isocyanide can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Furthermore, ethyl isocyanide can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression .

Molecular Mechanism

The molecular mechanism of action of ethyl isocyanide involves its ability to bind to biomolecules and modulate their activity. Ethyl isocyanide can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, ethyl isocyanide can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl isocyanide can change over time due to its stability and degradation. Ethyl isocyanide is susceptible to hydrolysis in the presence of acids, leading to the formation of formamides . This degradation can affect the compound’s activity and its long-term effects on cellular function. In in vitro and in vivo studies, ethyl isocyanide has been observed to induce short-term changes in cellular metabolism and gene expression, with some effects persisting over longer periods .

Dosage Effects in Animal Models

The effects of ethyl isocyanide vary with different dosages in animal models. At low doses, ethyl isocyanide can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, ethyl isocyanide can induce toxic effects, including respiratory paralysis and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Ethyl isocyanide is involved in several metabolic pathways, interacting with enzymes and cofactors. It can inhibit the activity of enzymes such as FabF and GlmS, which are involved in fatty acid biosynthesis and the hexosamine pathway, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, ethyl isocyanide can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, ethyl isocyanide is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via specific transporters . Once inside the cell, ethyl isocyanide can accumulate in specific compartments, influencing its localization and activity. The compound’s lipophilic nature allows it to diffuse across cell membranes and interact with intracellular targets .

Subcellular Localization

Ethyl isocyanide’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, ethyl isocyanide can localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its interactions with nuclear proteins can influence gene expression and cellular responses .

Méthodes De Préparation

L'isocyanure d'éthyle peut être synthétisé par plusieurs méthodes:

Réaction de Carbylamine : Elle consiste à traiter l'éthylamine avec du chloroforme et de l'hydroxyde de potassium. .

Déshydratation des formamides : L'éthylformamide peut être déshydraté à l'aide de réactifs tels que le chlorure de p-toluènesulfonyle (p-TsCl), le trichlorure de phosphoryle (POCl3) ou une combinaison de triphénylphosphine (PPh3) et d'iode.

Autres méthodes : L'this compound peut également être obtenu en chauffant l'iodure d'éthyle avec du cyanure d'argent ou d'autres cyanures métalliques.

Analyse Des Réactions Chimiques

L'isocyanure d'éthyle subit diverses réactions chimiques, notamment:

Hydrolyse : L'this compound peut être hydrolysé pour former de l'éthylamine et de l'acide formique.

Oxydation : Il peut être oxydé pour former de l'isocyanate d'éthyle.

Réduction : La réduction de l'this compound peut produire de l'éthylamine.

Réactions d'addition : Il peut participer à des réactions d'addition avec des électrophiles et des nucléophiles, formant divers produits.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants ou réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications dans la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique:

Synthèse organique : Il est utilisé comme élément de base dans la synthèse de composés hétérocycliques et d'autres molécules organiques complexes.

Chimie médicinale : Les dérivés de l'this compound ont été étudiés pour leurs potentielles activités antibactériennes, antifongiques et antitumorales.

Science des matériaux : Il est utilisé dans la synthèse de polymères et d'autres matériaux aux propriétés uniques.

Chimie de coordination : L'this compound agit comme un ligand dans les complexes de coordination, qui sont étudiés pour leurs propriétés catalytiques et électroniques.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa capacité à agir à la fois comme un nucléophile et un électrophile. Cette double réactivité lui permet de participer à une variété de réactions chimiques. Dans les systèmes biologiques, l'this compound peut se coordonner avec les ions métalliques, affectant l'activité enzymatique et d'autres processus biochimiques .

Comparaison Avec Des Composés Similaires

L'isocyanure d'éthyle est similaire à d'autres isocyanures, tels que l'isocyanure de méthyle et l'isocyanure de phényle. Il possède des propriétés uniques en raison de son groupe éthyle:

Isocyanure de méthyle : A une structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.

Isocyanure de phényle : Contient un groupe phényle, ce qui le rend moins volatil et plus aromatique que l'this compound.

Ces composés partagent des schémas de réactivité similaires, mais diffèrent par leurs propriétés physiques et leurs applications spécifiques.

Propriétés

IUPAC Name |

isocyanoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCWCZCOOFUXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977959 | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Ethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-79-3 | |

| Record name | Ethane, isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)

![(alphaS)-alpha-Amino-2'-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic Acid](/img/structure/B1222040.png)